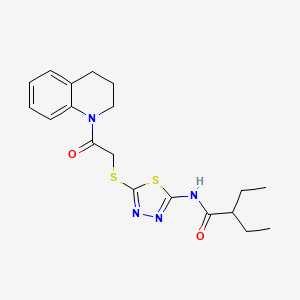
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound features a quinoline moiety linked to a thiadiazole ring, further attached to an ethylbutanamide group. The unique structure imparts the compound with potential bioactivity, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 3,4-Dihydroquinoline Derivative
Start with an appropriate starting material such as aniline.
Cyclize the aniline derivative under acidic conditions to form 3,4-dihydroquinoline.
Introduce an oxoethyl group through Friedel-Crafts acylation using oxalyl chloride.
Step 2: Formation of the Thiadiazole Ring
Prepare the 1,3,4-thiadiazole moiety by reacting an appropriate thiosemicarbazide derivative with a carboxylic acid chloride under dehydrating conditions.
Step 3: Coupling Reaction
Couple the 3,4-dihydroquinoline derivative with the thiadiazole intermediate in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial-scale synthesis often involves optimizations:
Continuous Flow Synthesis: : Enhancing reaction speed and yield through continuous flow reactors.
High-Throughput Screening: : Using automated systems to quickly identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The quinoline ring can undergo oxidative cleavage using strong oxidizing agents like potassium permanganate.
Possible product: carboxylic acid derivatives.
Reduction
The carbonyl groups (e.g., oxoethyl) are reducible to alcohols using hydride sources like sodium borohydride.
Substitution
Halogenation reactions using halogen sources like N-bromosuccinimide can occur at the quinoline ring.
Possible products include halogen-substituted quinoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Halogenation Reagents: : N-bromosuccinimide, N-iodosuccinimide.
Major Products
Carboxylic acids from oxidation.
Alcohols from reduction.
Halogen-substituted quinoline derivatives from substitution.
Scientific Research Applications
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide has multiple research applications:
Chemistry
Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Studies on its reactivity and the development of new synthetic methodologies.
Biology
Investigation of its potential as a bioactive compound due to the presence of the quinoline and thiadiazole moieties.
Screening for antimicrobial, antiviral, and antifungal activities.
Medicine
Potential therapeutic applications in treating diseases due to its unique structural components.
Research on its pharmacokinetics and toxicology profiles.
Industry
Utilized in material science for the development of advanced polymers and resins.
Mechanism of Action
The compound's mechanism of action is primarily influenced by its ability to interact with various molecular targets and pathways:
Enzyme Inhibition: : Potential to inhibit key enzymes involved in biological processes.
Receptor Binding: : Interaction with cellular receptors to modulate biological pathways.
DNA Intercalation: : Quinoline moiety may intercalate with DNA, disrupting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-ethylbutanamide
Lacks the thiadiazole ring.
Different biological and chemical properties.
5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazole
Lacks the ethylbutanamide group.
Varies in solubility and reactivity.
Uniqueness
The presence of both quinoline and thiadiazole rings in the same molecule provides unique chemical reactivity and potential bioactivity.
The compound's structure allows it to interact with diverse biological targets, making it a versatile candidate for research across multiple fields.
Now you have a solid dive into N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide, reflecting the compound's chemistry, applications, and unique attributes. What's next in your chemistry journey?
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S2/c1-3-13(4-2)17(25)20-18-21-22-19(27-18)26-12-16(24)23-11-7-9-14-8-5-6-10-15(14)23/h5-6,8,10,13H,3-4,7,9,11-12H2,1-2H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGNMUHVWHAZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
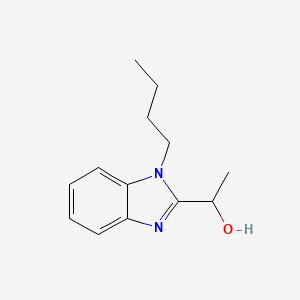
![4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2438788.png)
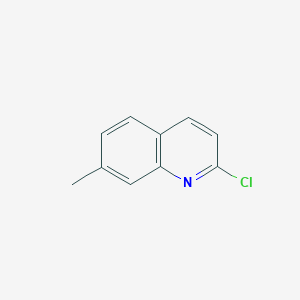
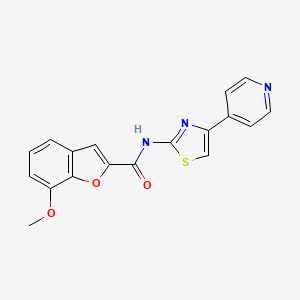
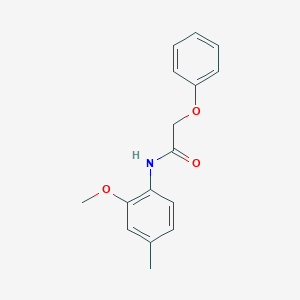
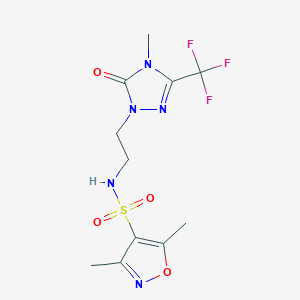

![2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid](/img/structure/B2438796.png)
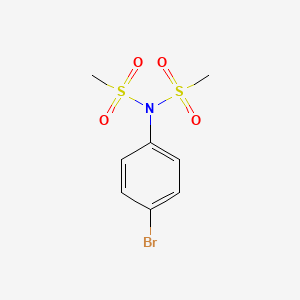
![5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2438802.png)
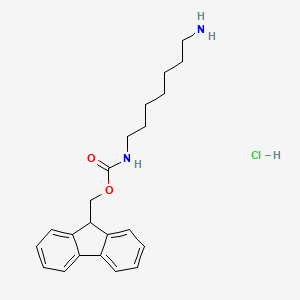
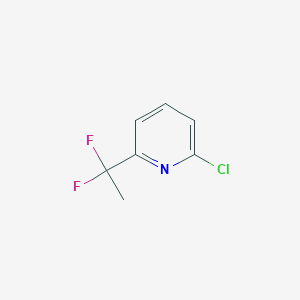
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2438808.png)
![N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2438809.png)
